molecular formula C17H25N3O4S B2367066 4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1389314-99-1

4-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B2367066
CAS No.: 1389314-99-1
M. Wt: 367.46
InChI Key: XIHJLCKTDWKSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2,2-Dioxo-1,4-dihydro-2H-2lambda6-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Scientific Research Applications

Toxicological Evaluation

A toxicological evaluation of structurally related compounds to 4-(2,2-Dioxo-1,4-dihydro-2H-2λ⁶-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester was completed, focusing on their safety for use in food and beverage applications. The study involved assessing oxidative metabolism, absorption, elimination, genotoxicity, mutagenicity, and oral toxicity in rats. Results indicated minimal oxidative metabolism, poor absorption, rapid elimination, and no genotoxic concerns (Arthur et al., 2015).

Chemical Synthesis

The compound's structural analogs are used in chemical synthesis processes. For example, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, undergo Claisen rearrangement to produce piperidine derivatives, indicating the versatility of these compounds in synthesizing a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).

Unexpected Chemical Reactions

Research on the compound's analogs has led to unexpected findings, such as the cleavage of C–S bonds during the hydrazination of nicotinate esters, revealing unexpected chemical behaviors and assisting in understanding complex chemical mechanisms (Nordin et al., 2016).

Applications in Drug Synthesis

Analogous compounds are crucial intermediates in synthesizing small molecule anticancer drugs. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a structural analog, is used as an intermediate in producing various anticancer drugs, highlighting the compound's potential in pharmaceutical applications (Zhang et al., 2018).

Agricultural Uses

Research has been conducted on compounds structurally similar to 4-(2,2-Dioxo-1,4-dihydro-2H-2λ⁶-benzo[1,2,6]thiadiazin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester for their potential in agriculture, specifically as herbicides. The introduction of a carboxylic ester group to isoindolinedione substituted benzoxazinone derivatives resulted in compounds with significant herbicidal activities, indicating potential agricultural applications (Huang et al., 2009).

Properties

IUPAC Name

tert-butyl 4-(2,2-dioxo-1,4-dihydro-2λ6,1,3-benzothiadiazin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)20-12-13-6-4-5-7-15(13)18-25(20,22)23/h4-7,14,18H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHJLCKTDWKSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=CC=CC=C3NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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